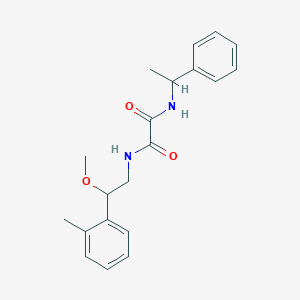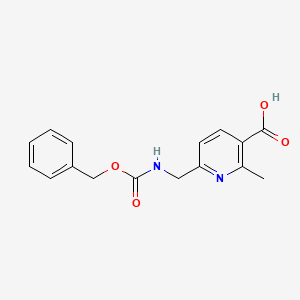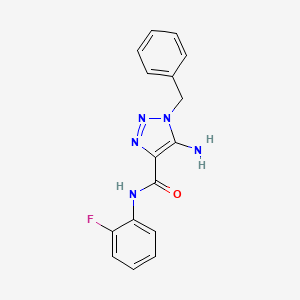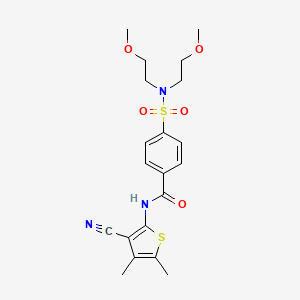
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains an oxalamide group (a type of amide), which is a common functional group in organic chemistry. The compound also has methoxy and phenyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the oxalamide group could lead to hydrogen bonding, which could affect the compound’s structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an oxalamide group could make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Transaminase-Mediated Synthesis of Enantiopure Amines
Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives. Researchers have employed immobilized whole-cell biocatalysts with ®-transaminase activity to produce novel disubstituted 1-phenylpropan-2-amines. The ®-enantiomers can be obtained with high conversion and enantiomeric excess (ee), while the (S)-enantiomers are selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution .
Chiral Amine Synthesis
Chiral amines play a crucial role in drug development. Approximately 40% of all active pharmaceutical ingredients contain chiral amines. While the synthesis of enantiopure (S)-1-phenylpropan-2-amine derivatives is well-explored, there is also a demand for ®-amines. Biocatalytic approaches, including kinetic resolution and asymmetric synthesis using transaminases, represent promising alternatives for the production of enantiomerically pure amines .
Obesity Treatment
Commercial drugs containing both enantiomers of amphetamine and related compounds (1-arylpropan-2-amines) are used for obesity treatment. Benzphetamine (1) is an example of such a drug .
Parkinson’s Disease Management
L-DOPA (2) and selegiline (3) are drugs used in the treatment of Parkinson’s disease. These compounds contain both enantiomers of amphetamine .
Narcolepsy and ADHD Medication
Dextroamphetamine (4) is prescribed for narcolepsy and attention deficit hyperactivity disorder (ADHD). It is another example of a drug containing both amphetamine enantiomers .
Benign Prostatic Hyperplasia Treatment
Tamsulosin (5) is used to manage benign prostatic hyperplasia. Although not directly related to amphetamine, it falls within the broader context of drug development and therapeutic applications .
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-9-7-8-12-17(14)18(25-3)13-21-19(23)20(24)22-15(2)16-10-5-4-6-11-16/h4-12,15,18H,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOKBQHOLKYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC(C)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)
![6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2827132.png)
![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)
